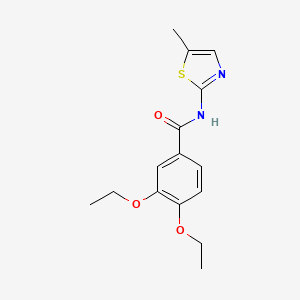![molecular formula C19H22FN3S B5693791 (4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}phenyl)dimethylamine](/img/structure/B5693791.png)
(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}phenyl)dimethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}phenyl)dimethylamine, also known as FP-DMT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}phenyl)dimethylamine has been shown to inhibit the serotonin transporter by binding to the transporter protein and preventing the reuptake of serotonin. This leads to an increase in serotonin levels in the brain, which has been associated with the treatment of depression and anxiety disorders. Additionally, this compound has been shown to selectively bind to cysteine in biological systems, leading to fluorescence emission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to increase serotonin levels in the brain, which has been associated with the treatment of depression and anxiety disorders. Additionally, this compound has been shown to selectively bind to cysteine in biological systems, leading to fluorescence emission.
Avantages Et Limitations Des Expériences En Laboratoire
(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}phenyl)dimethylamine has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it has potential applications in various fields of scientific research. However, there are also limitations to its use. This compound is a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Orientations Futures
There are several potential future directions for the study of (4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}phenyl)dimethylamine. One potential direction is the further study of its potential as a therapeutic agent for the treatment of cancer. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in the detection of cysteine in biological systems. Finally, further research is needed to fully understand the advantages and limitations of this compound for lab experiments and its potential applications in various fields of scientific research.
Méthodes De Synthèse
(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}phenyl)dimethylamine can be synthesized through a multi-step process involving the reaction of 4-(2-fluorophenyl)piperazine with carbon disulfide, followed by the reaction with 4-bromoacetophenone and subsequent reduction with sodium borohydride. The final product is obtained through the reaction of the intermediate with N,N-dimethylamine.
Applications De Recherche Scientifique
(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}phenyl)dimethylamine has shown potential applications in various fields of scientific research. It has been studied as a potential inhibitor of the serotonin transporter, a protein responsible for the reuptake of serotonin in the brain. Additionally, this compound has been shown to have potential as a fluorescent probe for the detection of cysteine in biological systems. It has also been studied as a potential therapeutic agent for the treatment of cancer.
Propriétés
IUPAC Name |
[4-(dimethylamino)phenyl]-[4-(2-fluorophenyl)piperazin-1-yl]methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3S/c1-21(2)16-9-7-15(8-10-16)19(24)23-13-11-22(12-14-23)18-6-4-3-5-17(18)20/h3-10H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISMXYPJWABSFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline](/img/structure/B5693722.png)


![N-[4-(benzyloxy)benzylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B5693761.png)
![N'-[(2,4-dichlorobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5693763.png)

![N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5693777.png)



![N-[3-(acetylamino)-4-chlorophenyl]-2-phenylacetamide](/img/structure/B5693810.png)


![N-isopropyl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5693821.png)